Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate
Overview
Description
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a cyclopentene ring with a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate can be achieved through several synthetic routes. One common method involves the pyrolysis of dicyclopentadiene to form cyclopentadiene, which is then reacted with ethyl bromoacetate in the presence of a base to yield the desired ester . The reaction conditions typically involve heating under reflux and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 5-oxo-cyclopent-2-en-1-yl acetate.
Reduction: Formation of 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)ethanol.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active cyclopentene derivative, which can interact with enzymes and receptors in the body.
Comparison with Similar Compounds
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
Ethyl 2-((1R,5R)-5-oxo-cyclopent-2-en-1-yl)acetate: Contains a ketone group instead of a hydroxyl group.
Ethyl 2-((1R,5R)-5-hydroxycyclopent-2-en-1-yl)propanoate: Similar structure but with a propanoate ester group.
Properties
IUPAC Name |
ethyl 2-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h3-4,7-8,10H,2,5-6H2,1H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCBSVFGOLYPT-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C=CCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H]1C=CC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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